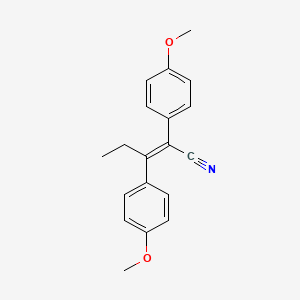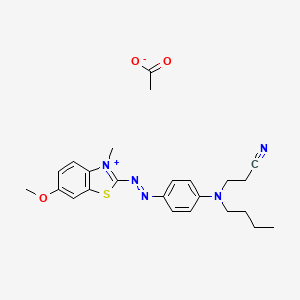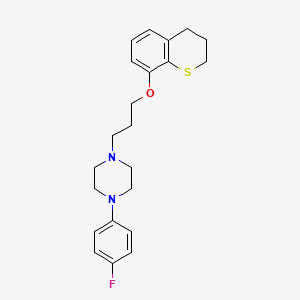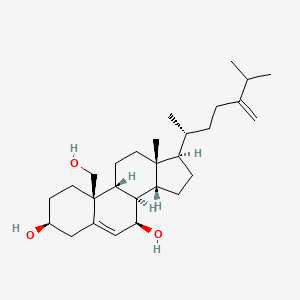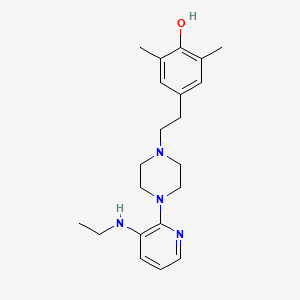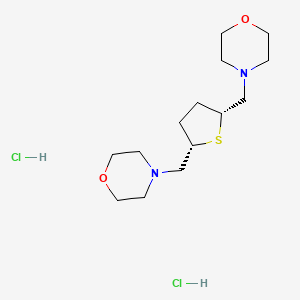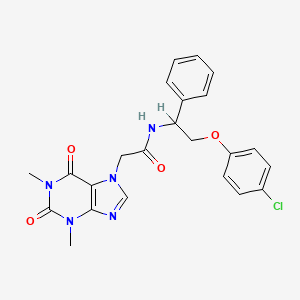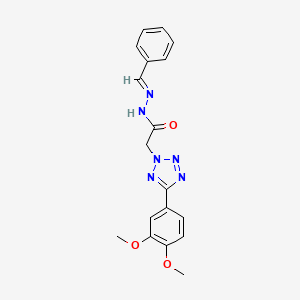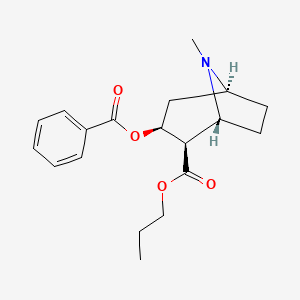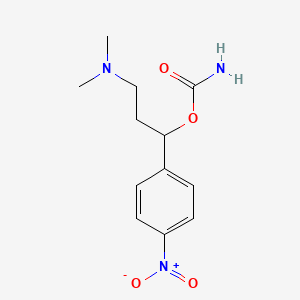
alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a nitrobenzyl alcohol, and a carbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) typically involves multiple steps. One common approach is to start with the preparation of p-nitrobenzyl alcohol, which can be synthesized through the nitration of benzyl alcohol. The next step involves the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. Finally, the carbamate ester is formed by reacting the intermediate with a suitable isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield p-nitrobenzaldehyde or p-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) involves its interaction with molecular targets through its functional groups. The dimethylamino group can interact with biological receptors, while the nitrobenzyl alcohol and carbamate ester groups can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate
- Alpha-(2-(Dimethylamino)ethyl)-p-chlorobenzyl alcohol carbamate
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Propiedades
Número CAS |
88384-35-4 |
|---|---|
Fórmula molecular |
C12H17N3O4 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
[3-(dimethylamino)-1-(4-nitrophenyl)propyl] carbamate |
InChI |
InChI=1S/C12H17N3O4/c1-14(2)8-7-11(19-12(13)16)9-3-5-10(6-4-9)15(17)18/h3-6,11H,7-8H2,1-2H3,(H2,13,16) |
Clave InChI |
XRPLDHXLKYNUMU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


